molecular formula C10H20ClNO B1348834 2-Chloro-N-(1-methylheptyl)acetamide CAS No. 23602-04-2

2-Chloro-N-(1-methylheptyl)acetamide

Cat. No.: B1348834
CAS No.: 23602-04-2
M. Wt: 205.72 g/mol
InChI Key: QEPZCHRQMLMYTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methylheptyl)acetamide typically involves the reaction of 2-chloroacetamide with 1-methylheptylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2-chloroacetamide+1-methylheptylamineThis compound\text{2-chloroacetamide} + \text{1-methylheptylamine} \rightarrow \text{this compound} 2-chloroacetamide+1-methylheptylamine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methylheptyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

Scientific Research Applications

2-Chloro-N-(1-methylheptyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methylheptyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide
  • 2-Chloro-N-(hydroxymethyl)acetamide

Uniqueness

2-Chloro-N-(1-methylheptyl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-N-octan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c1-3-4-5-6-7-9(2)12-10(13)8-11/h9H,3-8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPZCHRQMLMYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341967
Record name 2-Chloro-N-(1-methylheptyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-04-2
Record name 2-Chloro-N-(1-methylheptyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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